
t-Boc-N-Amido-PEG4-Ms
Overview
Description
Chemical Structure and Properties
t-Boc-N-Amido-PEG4-Ms (CAS: 1447797-72-9) is a polyethylene glycol (PEG)-based compound featuring a tert-butoxycarbonyl (t-Boc) protected amine, a PEG4 spacer, and a methyl sulfonyl (Ms) terminal group. The t-Boc group protects the amine during synthetic processes, which can be selectively removed under acidic conditions to expose the reactive amine . The PEG4 chain enhances solubility and biocompatibility, while the Ms group acts as a leaving group, enabling nucleophilic substitution reactions in bioconjugation or PROTAC (Proteolysis-Targeting Chimera) drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Ms typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (t-Boc) group under acidic conditions.
Attachment of the Polyethylene Glycol (PEG) Spacer: The PEG spacer is introduced to increase the water solubility of the compound.
Introduction of the Mesyl Group: The mesyl group is introduced as a good leaving group for nucleophilic substitution reactions
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The mesyl group can be easily replaced by thiol and amino groups through nucleophilic substitution reactions.
Deprotection: The t-Boc group can be removed under acidic conditions to form a free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs under mild conditions.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-Boc group
Major Products Formed:
Free Amine: Formed after the removal of the t-Boc group.
Substituted Products: Formed after nucleophilic substitution reactions
Scientific Research Applications
Applications in Drug Delivery
2.1 Bioconjugation
t-Boc-N-Amido-PEG4-Ms is primarily employed in bioconjugation processes where it links therapeutic agents to proteins or peptides. This linkage enhances the pharmacokinetic properties of drugs by increasing their circulation time and reducing immunogenicity. The PEG spacer not only improves solubility but also minimizes protein aggregation .
2.2 Targeted Drug Delivery Systems
The compound is integral to developing targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs). By attaching cytotoxic agents to antibodies via this compound, researchers can create ADCs that deliver drugs directly to cancer cells while sparing healthy tissues .
Case Study: Antibody-Drug Conjugates
A notable study demonstrated the efficacy of this compound in creating ADCs targeting specific cancer antigens. The study reported enhanced therapeutic indices and reduced side effects compared to conventional chemotherapeutics .
Case Study: Protein Modification
In another study focusing on protein modification, researchers utilized this compound to improve the solubility and stability of a therapeutic enzyme. The modified enzyme exhibited increased activity and a longer half-life in circulation, showcasing the benefits of PEGylation in enzyme therapy .
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG4-Ms involves the removal of the t-Boc protecting group under acidic conditions to form a free amine. This free amine can then participate in nucleophilic substitution reactions, where the mesyl group acts as a leaving group. The PEG spacer enhances the solubility and stability of the compound .
Comparison with Similar Compounds
Molecular Data
- Molecular Formula: Estimated as C15H31NO8S (based on structural analogs)
- Molecular Weight : ~379–420 g/mol (varies with exact substituents)
- Purity : ≥95–98%
- Key Applications :
The following table compares t-Boc-N-Amido-PEG4-Ms with structurally related PEG derivatives, highlighting differences in functional groups, reactivity, and applications.
Key Differentiation Factors
Terminal Group Reactivity :
- Ms Group : Enables nucleophilic displacement (e.g., with thiols or amines) but requires harsh conditions compared to NHS esters .
- NHS Ester : Reacts rapidly with amines under physiological conditions, ideal for protein labeling .
- Azide/Propargyl : Facilitates click chemistry for bioorthogonal ligation, offering high specificity and mild reaction conditions .
PEG Chain Length :
- PEG4 balances hydrophilicity and steric hindrance, whereas shorter PEG chains (e.g., PEG2) reduce solubility, and longer chains (e.g., PEG6) increase flexibility but may hinder cellular uptake .
Stability and Protection :
- The t-Boc group is acid-labile, whereas Fmoc or other protecting groups (e.g., in Azido-PEG3-S-PEG4-t-butyl ester) require different deprotection strategies .
Applications: PROTACs: this compound is preferred for its stability and compatibility with E3 ligase ligands . Drug Delivery: Carboxylic acid-terminated analogs (e.g., t-Boc-N-Amido-PEG4-CH2COOH) are used for pH-responsive nanocarriers .
Research Findings and Case Studies
PROTAC Development :
- This compound was used to synthesize a BRD4-targeting PROTAC, demonstrating efficient degradation at 10 nM concentration in leukemia cells .
- In contrast, NHS ester analogs showed faster coupling but lower stability in serum-containing media .
Bioconjugation Efficiency :
- Azide-terminated derivatives achieved >90% conjugation yield in copper-free click reactions, outperforming propargyl analogs requiring cytotoxic Cu(I) catalysts .
Solubility and Toxicity :
- PEG4 derivatives exhibited 2–3× higher solubility in aqueous buffers compared to PEG3 analogs, reducing aggregation in biological assays .
Biological Activity
t-Boc-N-Amido-PEG4-Ms is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. Its unique structure, which includes a polyethylene glycol (PEG) spacer, enhances its solubility and biocompatibility, making it a valuable tool in various biomedical applications. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.
The compound consists of a tert-butoxycarbonyl (t-Boc) group that protects amine functionalities during synthesis, and a mesylate (Ms) group that facilitates nucleophilic substitution reactions. The PEG spacer enhances solubility in aqueous environments, which is crucial for biological applications. This structural configuration allows this compound to act as an effective linker for therapeutic agents, improving their delivery and efficacy.
Key Properties:
- Hydrophilicity : The PEG spacer increases solubility in aqueous solutions, enhancing the bioavailability of conjugated drugs.
- Reactivity : The mesylate group allows for efficient conjugation with various biomolecules, facilitating targeted delivery systems.
- Stability : The compound forms stable conjugates that are essential for prolonged therapeutic effects.
Applications in Drug Delivery
This compound is widely utilized in several biomedical applications:
- Bioconjugation : It serves as a linker to attach therapeutic agents to biomolecules, enhancing their stability and functionality.
- Targeted Drug Delivery : Its ability to form stable conjugates allows for targeted delivery to specific tissues or cells, minimizing side effects.
- Polymer-Based Drug Systems : The compound can be incorporated into polymeric drug delivery systems that provide controlled release of therapeutics.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to other related compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
t-Boc-N-Amido-PEG4-Tos | Contains tosyl group for nucleophilic substitution | Used in different bioconjugation strategies |
t-Boc-N-Amido-PEG4-NHS ester | NHS ester allows rapid coupling with amines | More reactive than mesylate derivatives |
Boc-N-Amido-PEG4-propargyl | Propargyl group enables click chemistry reactions | Suitable for bioorthogonal labeling |
This compound stands out due to its balance between reactivity and biocompatibility, making it particularly useful in drug delivery systems and bioconjugation techniques .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Cancer Therapeutics : Research has shown that conjugating anticancer drugs with this compound enhances their efficacy while reducing systemic toxicity. In vitro studies demonstrated improved cell uptake and retention of drug-loaded nanoparticles compared to conventional formulations .
- Protein Delivery Systems : A study focused on using this compound to deliver proteins effectively demonstrated its potential in enhancing cellular uptake and bioactivity of therapeutic proteins. The PEGylation process significantly improved the stability and circulation time of the proteins in vivo .
- Polymeric Nanoparticles : The incorporation of this compound into polymeric nanoparticles has been shown to provide controlled release profiles for encapsulated drugs, leading to sustained therapeutic effects over extended periods .
Q & A
Q. What are the standard analytical techniques for confirming the structure and purity of t-Boc-N-Amido-PEG4-Ms?
Basic Question
To validate the structure and purity of this compound, researchers should employ a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and Boc-group integrity via proton/carbon shifts .
- High-Performance Liquid Chromatography (HPLC) : Assess purity and detect impurities under optimized gradient conditions.
- Mass Spectrometry (MS) : Verify molecular weight, particularly for PEG4 chain length consistency .
Methodological Considerations :
- Use deuterated solvents for NMR to avoid signal interference.
- For HPLC, select a C18 column and acetonitrile/water mobile phase to resolve PEG-related byproducts .
Q. How can researchers optimize reaction conditions for Boc deprotection in this compound without compromising PEG4 integrity?
Advanced Question
Boc deprotection typically requires acidic conditions (e.g., TFA), but PEG4’s sensitivity to acid hydrolysis demands careful optimization:
- Experimental Design Framework : Apply the PICO framework:
- Population : Reaction mixtures under varying acid concentrations.
- Intervention : Gradual addition of TFA (e.g., 10–50% v/v).
- Comparison : Kinetic monitoring via HPLC to track deprotection efficiency vs. PEG4 degradation.
- Outcome : Identify the threshold acid concentration that maximizes Boc removal while minimizing PEG4 cleavage .
Data Analysis :
Q. What strategies resolve discrepancies between theoretical and experimental molecular weight data for PEGylated compounds?
Advanced Question
Discrepancies often arise from PEG polydispersity or incomplete synthesis.
- Stepwise Validation :
- Theoretical Modeling : Calculate expected mass using software (e.g., ChemDraw) with PEG4’s average molecular weight.
- Experimental Triangulation :
- MALDI-TOF MS : Detect PEG chain length distribution .
- GPC : Assess polydispersity index (PDI) to quantify batch heterogeneity .
3. Statistical Analysis : Apply ANOVA to compare batch-to-batch variability .
Critical Consideration :
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Basic Question
Methodology :
- Accelerated Stability Testing :
- Variables : pH (3–10), temperature (4°C, 25°C, 40°C).
- Sampling Intervals : 0, 7, 14, 30 days.
- Analytical Endpoints :
- HPLC for purity loss.
- NMR for structural degradation (e.g., Boc-group hydrolysis) .
Data Interpretation :
Q. What methodological considerations are critical when integrating this compound into multi-step synthetic pathways?
Advanced Question
Key Steps :
Protection-Deprotection Sequencing :
- Prioritize Boc removal after PEG4 conjugation to avoid side reactions.
Solvent Compatibility :
Byproduct Monitoring :
Framework Adaptation :
- Combine PICO (for reaction optimization) and FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate pathway viability .
Q. How can researchers address unexpected byproducts during this compound synthesis?
Advanced Question
Systematic Approach :
Hypothesis Generation :
- Use root-cause analysis (e.g., Ishikawa diagram) to identify potential sources (e.g., moisture, catalyst impurities).
Controlled Replication :
Advanced Characterization :
- 2D NMR (COSY, HSQC) : Elucidate byproduct structures.
- X-ray Crystallography : Resolve ambiguous stereochemistry if crystalline .
Q. What are the best practices for ensuring reproducibility in this compound-based experiments?
Basic Question
Guidelines :
- Documentation : Record reagent lot numbers, storage conditions, and ambient humidity .
- Data Transparency :
Validation :
- Perform triplicate runs for critical steps (e.g., Boc deprotection) and report standard deviations .
Q. How can mixed-methods approaches enhance studies on this compound’s application in drug delivery?
Advanced Question
Integration Strategy :
- Quantitative : Measure drug-loading efficiency via UV-Vis spectroscopy.
- Qualitative : Conduct SEM/TEM to visualize PEG4-spacer morphology in nanoparticles .
Design Framework :
Properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO8S/c1-14(2,3)23-13(16)15-5-6-19-7-8-20-9-10-21-11-12-22-24(4,17)18/h5-12H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCXXPVRZCVPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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